molecular formula C16H16N4 B1376737 N4-(2-phenylethyl)quinazoline-4,7-diamine CAS No. 1462347-30-3

N4-(2-phenylethyl)quinazoline-4,7-diamine

Katalognummer B1376737
CAS-Nummer: 1462347-30-3
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: MGUMMRMCFWCAQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, has been a topic of interest in medicinal chemistry . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinazoline moiety, which is a well-known heterocyclic compound having the chemical formula C8H6N2 . Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Lead

Quinazolines like N4-(2-phenylethyl)quinazoline-4,7-diamine have been extensively studied for their antimalarial properties. A study synthesized and evaluated different 6,7-dimethoxyquinazoline-2,4-diamines, revealing compounds with high antimalarial activity, showcasing their promise as antimalarial drug leads (Mizukawa et al., 2021).

Antileishmanial Activity

Research on N2,N4-disubstituted quinazoline-2,4-diamines has demonstrated significant antileishmanial activity against Leishmania donovani and L. amazonensis. A study identified compounds within this category that exhibit strong antileishmanial efficacy, suggesting their potential as antileishmanial agents (Van Horn et al., 2014).

Antibacterial Properties

A series of N2,N4-disubstituted quinazoline-2,4-diamines has been synthesized and tested against multidrug-resistant Staphylococcus aureus. The study found these compounds to be effective with low micromolar minimum inhibitory concentrations, indicating their potential as antibacterial agents (Van Horn et al., 2014).

Antimicrobial and Antibiofilm Activities

Further research extended to Gram-negative pathogens like Acinetobacter baumannii, where N2,N4-disubstituted quinazoline-2,4-diamines demonstrated potent antimicrobial and antibiofilm activities. These compounds showed limited toxicity toward human cells and were effective even at lower doses (Fleeman et al., 2017).

Synthesis and Structure-Activity Relationships

The synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives were studied for their antibacterial activity against various bacterial strains. Lead compounds showed promising activities, highlighting their potential for further development as antibacterial agents (Jiang et al., 2017).

Efficient Synthesis Methods

Research has also focused on developing efficient and mild synthetic methods for preparing quinazolin-2,4-diamines, which are important for the development of bioactive compound libraries (Mohamed & Rao, 2015).

Wirkmechanismus

Target of Action

The primary targets of the compound 4-N-(2-phenylethyl)quinazoline-4,7-diamine are the nuclear factor kappa B (NF-κB) signaling pathway and store-operated calcium (SOC) channels . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . SOC channels are integral membrane proteins that mediate calcium influx in response to the depletion of intracellular calcium stores .

Mode of Action

4-N-(2-phenylethyl)quinazoline-4,7-diamine interacts with its targets by blocking the NF-κB signaling pathway and affecting the function of SOC channels . Therefore, it was assumed that the molecular target of 4-N-(2-phenylethyl)quinazoline-4,7-diamine should be located upstream of NF-κB signaling .

Biochemical Pathways

The compound 4-N-(2-phenylethyl)quinazoline-4,7-diamine affects the NF-κB signaling pathway and calcium signaling pathway . The NF-κB signaling pathway mediates gene expression of proinflammatory and antiapoptotic factors, cell proliferation, differentiation, adhesion, migration, and angiogenesis . Calcium signaling is crucial for several cellular processes, including neuronal signaling and muscle contraction .

Pharmacokinetics

It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of 4-N-(2-phenylethyl)quinazoline-4,7-diamine’s action include the reduction of the mitochondrial complex I-dependent respiration with no effect on the respiratory chain complexes II–IV . Similar to established Q-site inhibitors, 4-N-(2-phenylethyl)quinazoline-4,7-diamine elicits the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Action Environment

It is known that the compound is a highly potent inhibitor of the multisubunit membrane protein , suggesting that it may be stable and effective in various cellular environments

Zukünftige Richtungen

Quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, have drawn immense attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction in the field of medicinal chemistry.

Eigenschaften

IUPAC Name

4-N-(2-phenylethyl)quinazoline-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMMRMCFWCAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.